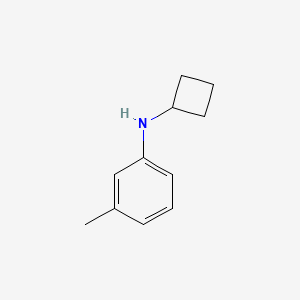![molecular formula C10H19NO2 B13260359 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol](/img/structure/B13260359.png)
2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({Bicyclo[221]heptan-2-yl}amino)propane-1,3-diol is a chemical compound characterized by the presence of a bicyclic structure, specifically a bicyclo[221]heptane ring, attached to an amino group and a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amine and diol. One common method involves the use of palladium-catalyzed reactions to introduce the amino group into the bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines or amides.
Scientific Research Applications
2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The amino group and diol moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid hydrochloride
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
- Bicyclo[2.2.1]heptan-2-ol
Uniqueness
2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol is unique due to its combination of a bicyclic structure with an amino group and a diol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of rigidity, functional group availability, and reactivity, which can be advantageous in specific contexts.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H19NO2/c12-5-9(6-13)11-10-4-7-1-2-8(10)3-7/h7-13H,1-6H2 |
InChI Key |
UFTBTHVGMBCNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)


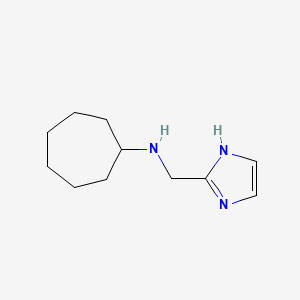

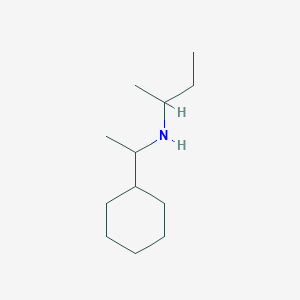
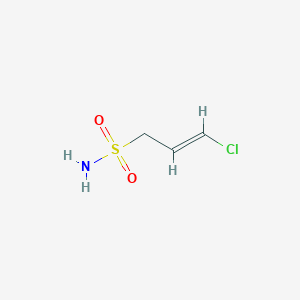
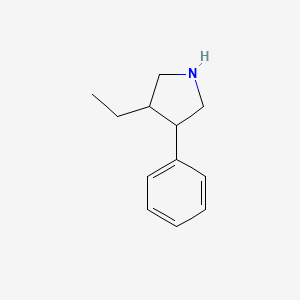

![(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13260318.png)
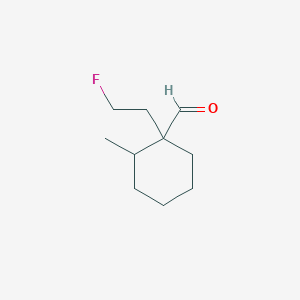
![4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride](/img/structure/B13260339.png)
